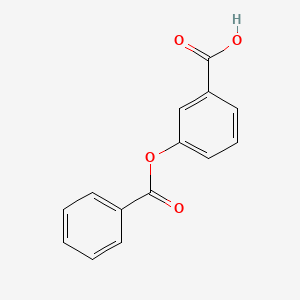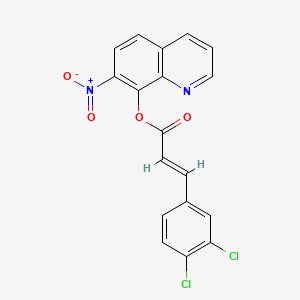![molecular formula C16H12Br6O4S B14684207 1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] CAS No. 36711-63-4](/img/structure/B14684207.png)
1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] is a brominated aromatic compound with the molecular formula C18H14Br8O4S. This compound is characterized by the presence of multiple bromine atoms and a sulfonyl group, making it a significant chemical in various industrial and research applications .
Vorbereitungsmethoden
The synthesis of 1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] typically involves the reaction of 4,4’-sulfonyldiphenol with 3-halogenoprop-1-ene. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other brominated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and sulfonyl group play a crucial role in its reactivity and interactions. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] can be compared with other similar compounds, such as:
- Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfone
- Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfone
- 4,4’-Sulfonyldiphenol derivatives
These compounds share similar structural features but differ in their specific substituents and reactivity, highlighting the uniqueness of 1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] .
Eigenschaften
CAS-Nummer |
36711-63-4 |
|---|---|
Molekularformel |
C16H12Br6O4S |
Molekulargewicht |
779.8 g/mol |
IUPAC-Name |
1,3-dibromo-2-(2-bromoethoxy)-5-[3,5-dibromo-4-(2-bromoethoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C16H12Br6O4S/c17-1-3-25-15-11(19)5-9(6-12(15)20)27(23,24)10-7-13(21)16(14(22)8-10)26-4-2-18/h5-8H,1-4H2 |
InChI-Schlüssel |
KNKKMNAYYCGIDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OCCBr)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCCBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


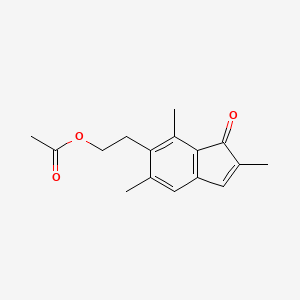

![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
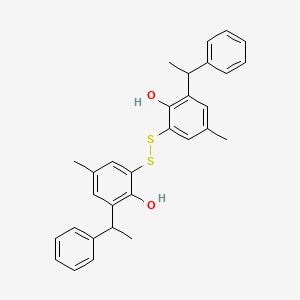
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
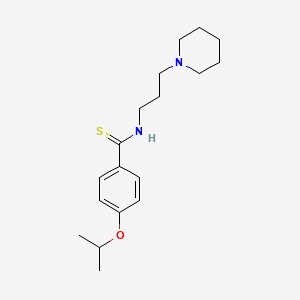
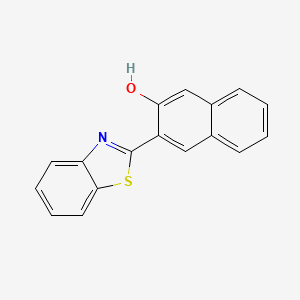
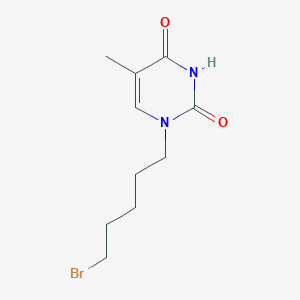
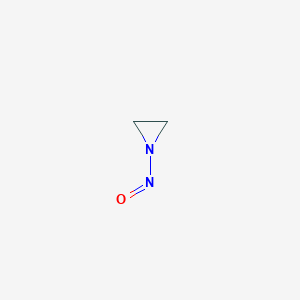
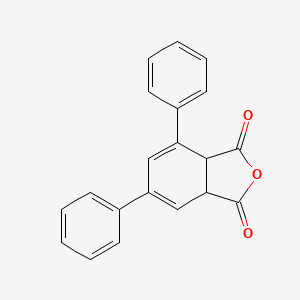
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
